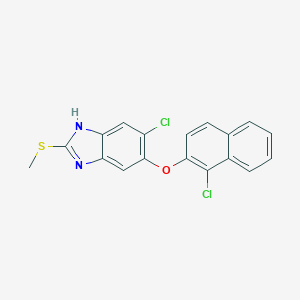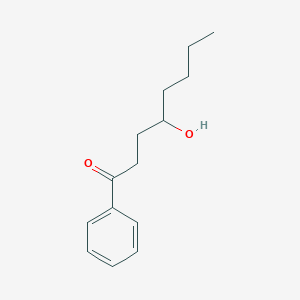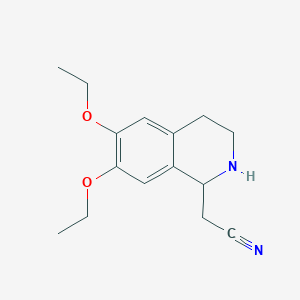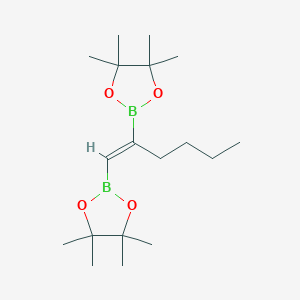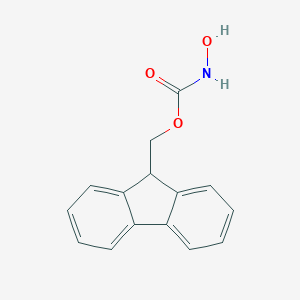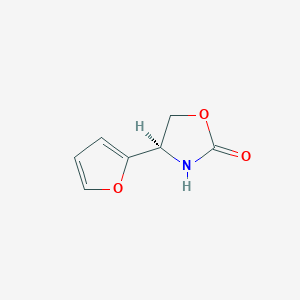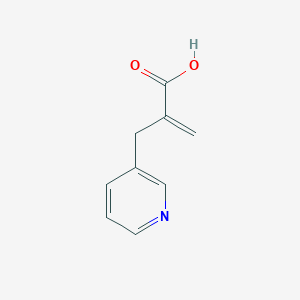
2-(Pyridin-3-ylmethyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylmethyl)prop-2-enoic acid is an organic compound that features a pyridine ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyridine and propenoic acid functionalities allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a pyridine-containing boronic acid with a propenoic acid derivative in the presence of a palladium catalyst .
Another method involves the use of Grignard reagents, where a pyridine-containing Grignard reagent is reacted with a propenoic acid derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be performed under mild conditions. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its high efficiency, mild reaction conditions, and the availability of boronic acid reagents . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins. Additionally, the propenoic acid moiety can undergo reactions that modify the compound’s structure and function, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds feature a fused pyridine-imidazole ring system and are studied for their medicinal applications.
Uniqueness
2-(Pyridin-3-ylmethyl)prop-2-enoic acid is unique due to the presence of both the pyridine and propenoic acid functionalities, which allow it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
161952-11-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
InChI Key |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Canonical SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Synonyms |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
